

# Unveiling the Multifaceted Mechanisms of Notoginsenoside Ft1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Notoginsenoside Ft1 |           |
| Cat. No.:            | B1139306            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Notoginsenoside Ft1**, a saponin isolated from Panax notoginseng, has emerged as a promising therapeutic agent with a diverse range of biological activities. Multiple independent studies have investigated its mechanism of action, revealing its intricate involvement in key signaling pathways that govern angiogenesis, wound healing, cancer progression, metabolic regulation, and vascular function. This guide provides a comprehensive cross-validation of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of Ft1's therapeutic potential.

# Angiogenesis and Wound Healing: A Common Thread in Tissue Repair

**Notoginsenoside Ft1** has been consistently shown to promote angiogenesis, the formation of new blood vessels, a critical process in wound healing and tissue regeneration.[1][2] Studies in human umbilical vein endothelial cells (HUVECs) and animal models demonstrate that Ft1 stimulates cell proliferation, migration, and tube formation.[1]

A key mechanism underlying these effects is the activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.[1] Ft1 treatment leads to the phosphorylation of Akt and ERK, which in turn promotes the nuclear translocation of hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ). [1] In the nucleus, HIF- $1\alpha$  binds to the promoter of vascular endothelial growth factor (VEGF), a



potent angiogenic factor, leading to its increased expression and secretion.[1] Furthermore, siRNA-mediated knockdown of mTOR has been shown to diminish Ft1-induced tube formation and VEGF expression, confirming the central role of this pathway.[1]

In the context of wound healing, particularly in diabetic models, Ft1 has been demonstrated to accelerate wound closure by promoting fibroblast proliferation via the PI3K/Akt/mTOR pathway. [2] Topical application of Ft1 on wounds in diabetic mice resulted in a significant reduction in healing time, increased re-epithelialization, and enhanced granulation tissue formation.[2] Beyond its pro-angiogenic and proliferative effects, Ft1 also appears to modulate the inflammatory response in wounds by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2]

**Quantitative Data on Angiogenesis and Wound Healing** 

| Parameter                | Cell/Model<br>System                         | Ft1<br>Concentration   | Observed<br>Effect    | Reference |
|--------------------------|----------------------------------------------|------------------------|-----------------------|-----------|
| HUVEC<br>Proliferation   | Human Umbilical<br>Vein Endothelial<br>Cells | 0-10 μΜ                | Significant promotion | [3]       |
| HUVEC<br>Migration       | Human Umbilical<br>Vein Endothelial<br>Cells | 0-10 μΜ                | Significant promotion | [3]       |
| HUVEC Tube<br>Formation  | Human Umbilical<br>Vein Endothelial<br>Cells | Not specified          | Induction             | [1]       |
| Wound Closure<br>Time    | db/db Diabetic<br>Mice                       | Topical<br>application | Shortened by 5.1 days | [2]       |
| Re-<br>epithelialization | db/db Diabetic<br>Mice                       | Topical<br>application | Increased rate        | [2]       |

#### **Experimental Protocols**

Cell Proliferation Assay (MTT Assay): HUVECs were seeded in 96-well plates and treated with varying concentrations of **Notoginsenoside Ft1** (0-10 µM) for 48 hours. Following treatment,



MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability and proliferation.

Wound Healing Model (Excisional Splinting Model): Full-thickness excisional wounds were created on the dorsum of genetically diabetic (db/db) mice. A silicone splint was sutured around the wound to prevent contraction. Wounds were treated topically with **Notoginsenoside Ft1** or a vehicle control. Wound closure was monitored daily by photography and digital planimetry. Histological analysis was performed on tissue samples collected at different time points to assess re-epithelialization and granulation tissue formation.

## **Signaling Pathway for Angiogenesis**



Click to download full resolution via product page

Caption: **Notoginsenoside Ft1** promotes angiogenesis via PI3K/Akt/mTOR and Raf/MEK/ERK pathways.

# Anti-Cancer Activity: Targeting Tumor Growth and Immunity

In the realm of oncology, **Notoginsenoside Ft1** has demonstrated significant anti-tumor effects, particularly in colorectal cancer (CRC).[4] Studies have shown that Ft1 can inhibit the growth of CRC cells and suppress subcutaneous tumor formation in mouse models.[4] A key aspect of its anti-cancer mechanism is the enhancement of the anti-tumor immune response. Ft1 treatment has been shown to increase the proportion of CD8+ T cells within the tumor microenvironment, which are crucial for cytotoxic T-lymphocyte-mediated tumor cell killing.[4]



Mechanistically, Ft1 has been identified as a selective inhibitor of the deubiquitinating enzyme USP9X.[4] By inhibiting USP9X, Ft1 promotes the degradation of  $\beta$ -catenin, a key component of the Wnt signaling pathway, which is often aberrantly activated in CRC.[4] This leads to a downregulation of Wnt target genes involved in tumor progression.[4]

Beyond CRC, Ft1 has also shown inhibitory effects on the proliferation of other cancer cell lines, such as the neuroblastoma cell line SH-SY5Y, with an IC50 of 45 μM.[3][5] In these cells, Ft1 was found to induce cell cycle arrest and apoptosis by activating the p38 MAPK and ERK1/2 signaling pathways.[3][5]

**Ouantitative Data on Anti-Cancer Effects** 

| Parameter                     | Cell/Model<br>System              | Ft1 Concentration     | Observed<br>Effect                               | Reference |
|-------------------------------|-----------------------------------|-----------------------|--------------------------------------------------|-----------|
| Colorectal<br>Cancer Growth   | Subcutaneous<br>Tumor Model       | 10-30 mg/kg<br>(i.p.) | Marked inhibition                                | [3]       |
| CD8+ T cell proportion        | Tumor-bearing mice                | 10-30 mg/kg<br>(i.p.) | Enhanced proportion                              | [3][4]    |
| SH-SY5Y Cell<br>Proliferation | SH-SY5Y<br>neuroblastoma<br>cells | 0.1-100 μM            | IC50 = 45 μM                                     | [3][5]    |
| Colorectal Cancer Cell Growth | MC38, CT26,<br>HT29 cells         | 0-100 μΜ              | IC50 = 32.87,<br>30.75, 27.59 μM<br>respectively | [3]       |

## **Experimental Protocols**

In Vivo Tumor Xenograft Model: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into nude mice. Once tumors reach a palpable size, mice are randomized into treatment groups and administered with **Notoginsenoside Ft1** (e.g., 10-30 mg/kg, i.p., daily) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and analyzed for the proportion of CD8+ T cells by flow cytometry or immunohistochemistry.



Western Blot Analysis for Wnt Signaling: CRC cells treated with **Notoginsenoside Ft1** are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against USP9X,  $\beta$ -catenin, and downstream Wnt targets, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

### **Signaling Pathway for Anti-Cancer Activity**



Click to download full resolution via product page

Caption: **Notoginsenoside Ft1** inhibits tumor growth by targeting USP9X/Wnt signaling and boosting CD8+ T cells.

# Metabolic Regulation: A Dual Agonist-Antagonist Role

**Notoginsenoside Ft1** has demonstrated a unique dual role in metabolic regulation, acting as an agonist for the G-protein coupled bile acid receptor TGR5 and an antagonist for the farnesoid X receptor (FXR).[3][6][7] This dual activity contributes to its beneficial effects in alleviating high-fat diet-induced obesity and insulin resistance.[6][7]

As a TGR5 agonist, Ft1 promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose homeostasis.[6] Activation of TGR5 in adipose tissues also increases energy expenditure.[6]

Conversely, as an FXR antagonist in the intestine, Ft1 suppresses the intestinal FXR-FGF15 axis, leading to an increase in hepatic bile acid production.[6] The elevated serum bile acids



can then further activate TGR5, amplifying the beneficial metabolic effects.[6]

**Quantitative Data on Metabolic Regulation** 

| Parameter             | Model System                            | Ft1<br>Administration   | Observed<br>Effect     | Reference |
|-----------------------|-----------------------------------------|-------------------------|------------------------|-----------|
| Body Weight<br>Gain   | High-fat diet-<br>induced obese<br>mice | 50-100 mg/100 g<br>diet | Ameliorated            | [3]       |
| Glucose<br>Tolerance  | High-fat diet-<br>induced obese<br>mice | Not specified           | Significantly improved | [6]       |
| Insulin<br>Resistance | High-fat diet-<br>induced obese<br>mice | Not specified           | Significantly improved | [6]       |
| GLP-1 Secretion       | NCI-H716 cells                          | 0.1-10 μΜ               | Promoted               | [3]       |

## **Experimental Protocols**

Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an oral glucose load. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) after glucose administration to assess glucose clearance from the bloodstream.

Luciferase Reporter Assay for TGR5 and FXR Activity: HEK293T cells are co-transfected with a TGR5 or FXR expression vector and a corresponding luciferase reporter plasmid. Cells are then treated with **Notoginsenoside Ft1**. Luciferase activity is measured to determine the agonistic or antagonistic effect of Ft1 on these receptors.

## **Signaling Pathway for Metabolic Regulation**





Click to download full resolution via product page

Caption: Ft1's dual role as a TGR5 agonist and FXR antagonist improves metabolic health.



#### **Vasodilation and Vascular Function**

**Notoginsenoside Ft1** exerts vasodilatory effects through an endothelium-dependent mechanism involving the production of nitric oxide (NO).[8][9] Studies in isolated rat mesenteric arteries have shown that Ft1 induces relaxation in pre-contracted vessels, an effect that is abolished by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).[8][9]

This vasodilation is initiated by the activation of both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) in endothelial cells.[3][8][9] Activation of these receptors subsequently triggers the PI3K/Akt and ERK1/2 signaling pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8][9] The resulting increase in NO production diffuses to the underlying vascular smooth muscle cells, where it activates sGC, leading to an increase in cGMP and subsequent vasorelaxation.[8]

**Ouantitative Data on Vasodilation** 

| Parameter                               | Model System            | Ft1<br>Concentration                  | Observed<br>Effect        | Reference |
|-----------------------------------------|-------------------------|---------------------------------------|---------------------------|-----------|
| Endothelium-<br>dependent<br>relaxation | Rat mesenteric arteries | 10 <sup>-8</sup> - 10 <sup>-4</sup> M | Dose-dependent relaxation | [8]       |
| cGMP level                              | Rat mesenteric arteries | Not specified                         | Increased                 | [8][9]    |

### **Experimental Protocols**

Isometric Tension Measurement in Isolated Arteries: Rat mesenteric arteries are isolated and mounted in organ chambers for the measurement of isometric tension. The arteries are precontracted with phenylephrine. Cumulative concentration-response curves to **Notoginsenoside Ft1** are then constructed in the presence and absence of various inhibitors (e.g., L-NAME for NOS, ODQ for sGC, RU486 for GR, PHTPP for ERβ) to elucidate the signaling pathway.

#### **Signaling Pathway for Vasodilation**





Click to download full resolution via product page

Caption: Ft1 induces vasodilation via GR/ER $\beta$  activation and NO production.



In conclusion, the collective evidence from multiple independent studies strongly supports the multifaceted pharmacological effects of **Notoginsenoside Ft1**. Its ability to modulate key signaling pathways involved in angiogenesis, cancer, metabolism, and vascular function underscores its significant therapeutic potential for a wide range of diseases. This comparative guide provides a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this promising natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Notoginsenoside Ft1 inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside Ft1 MedChem Express [bioscience.co.uk]
- 6. Notoginsenoside Ft1 acts as a TGR5 agonist but FXR antagonist to alleviate high fat dietinduced obesity and insulin resistance in mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Notoginsenoside Ft1 activates both glucocorticoid and estrogen receptors to induce endothelium-dependent, nitric oxide-mediated relaxations in rat mesenteric arteries -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Unveiling the Multifaceted Mechanisms of Notoginsenoside Ft1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139306#cross-validation-of-notoginsenoside-ft1-s-mechanism-of-action-in-multiple-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com